
3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane is an organic compound with the molecular formula C8H12N5O10 It is known for its unique structure, which includes multiple nitro groups and methoxy groups attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane typically involves the nitration of a suitable precursor compound. One common method involves the nitration of 3,3-Dimethoxyhexane using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure the safety and efficiency of the reaction. The product is then purified using techniques such as recrystallization or distillation to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialized materials and chemicals, including explosives and propellants due to its high energy content.
Wirkmechanismus
The mechanism of action of 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane involves its interaction with molecular targets and pathways within a system. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with various biomolecules, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 3,3-Dimethoxy-1,1,1-trinitropropane
- 3,3-Dimethoxy-1,1,1,5,5-tetranitropentane
- 3,3-Dimethoxy-1,1,1,5,5-hexanitroheptane
Comparison: 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane is unique due to its specific arrangement of nitro and methoxy groups on a hexane backbone. This structure imparts distinct chemical and physical properties, such as higher energy content and specific reactivity patterns, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
112160-78-8 |
|---|---|
Molekularformel |
C8H13N5O12 |
Molekulargewicht |
371.22 g/mol |
IUPAC-Name |
3,3-dimethoxy-1,1,1,5,5-pentanitrohexane |
InChI |
InChI=1S/C8H13N5O12/c1-6(9(14)15,10(16)17)4-7(24-2,25-3)5-8(11(18)19,12(20)21)13(22)23/h4-5H2,1-3H3 |
InChI-Schlüssel |
NEAOQKLNUQZZAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])(OC)OC)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



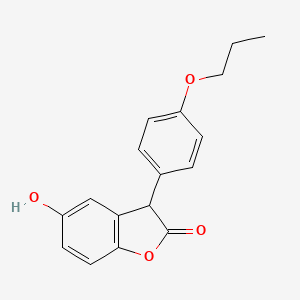
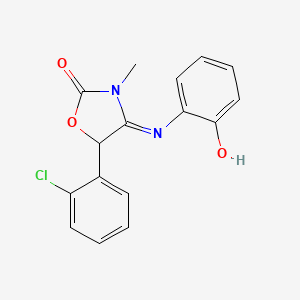
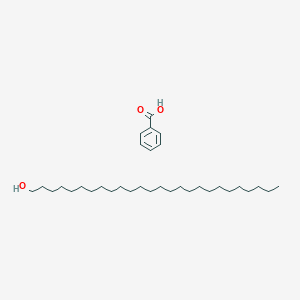
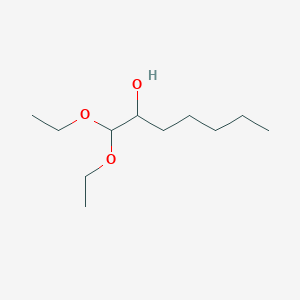
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
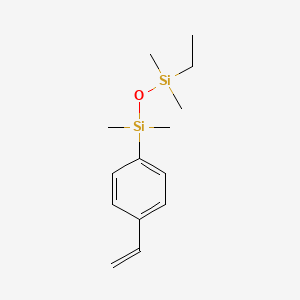
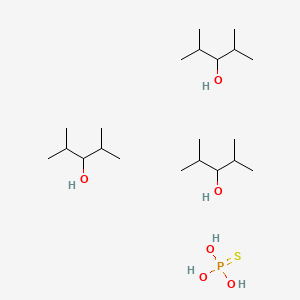

![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)
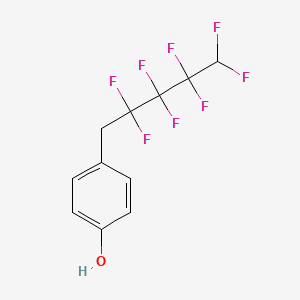
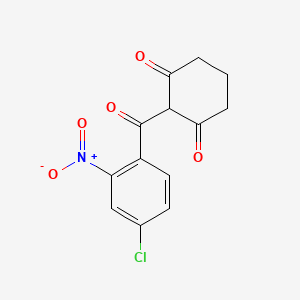
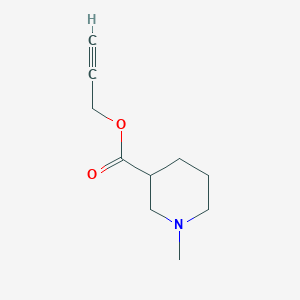
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)
